molecular formula C17H15NO3 B1589195 Methyl 4-(benzyloxy)-1H-indole-6-carboxylate CAS No. 61545-36-6

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

Cat. No. B1589195
CAS RN: 61545-36-6
M. Wt: 281.3 g/mol
InChI Key: UFOBJRJIGGDCOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzyl chloride or other benzyl derivatives . For example, “Methyl 4-(benzyloxy) benzoate” was synthesized by the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve protodeboronation of alkyl boronic esters . This reaction is not well developed but has been reported in the synthesis of related compounds .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate and related indole derivatives have been extensively studied for their synthesis methods and potential pharmaceutical applications. A key intermediate in the synthesis of phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, was developed through a robust synthetic process. This approach offered advantages such as avoiding potentially hazardous species and the absence of regioisomeric products (Mayes et al., 2010). Similarly, the synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles demonstrated promising antioxidant properties and acetylcholinesterase inhibition, beneficial for potential therapeutic applications (Bingul et al., 2019).

Chemical Synthesis and Industrial Application

The chemical synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole has been optimized for industrial preparation, highlighting the economic feasibility and high yield of this process, which is crucial for large-scale applications (Zuo, 2014).

Infrared Probing and Fluorescence

Methyl indole-4-carboxylate, a related derivative, has been studied as a fluorescent and infrared probe. Its ability to emit around 450 nm with a long fluorescence lifetime makes it a suitable candidate for studying local hydration environments, particularly in protein structures (Liu et al., 2020).

Antimicrobial and Anticancer Properties

A range of indole derivatives, such as 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, have been synthesized and evaluated for their antimicrobial and anticancer potential. These studies contribute to the understanding of the medicinal value of these compounds in treating various diseases (Sharma et al., 2012).

Spectroscopic Probing

Ester-derivatized indoles, including methyl indole-4-carboxylate, have shown promise as spectroscopic probes due to their fluorescence properties. These compounds can be used for studying local protein environments, providing valuable insights into biological processes and molecular structures (Huang et al., 2018).

properties

IUPAC Name

methyl 4-phenylmethoxy-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-17(19)13-9-15-14(7-8-18-15)16(10-13)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOBJRJIGGDCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN2)C(=C1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444491
Record name Methyl 4-(benzyloxy)-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(benzyloxy)-1H-indole-6-carboxylate

CAS RN

61545-36-6
Record name Methyl 4-(benzyloxy)-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FE Ziegler, M Belema - The Journal of Organic Chemistry, 1997 - ACS Publications
An asymmetric route to the core nucleus of the antitumor agent FR-900482 utilizes the cyclization of an aziridinyl radical into a functionalized indole nucleus. The route employs a …
Number of citations: 115 pubs.acs.org

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